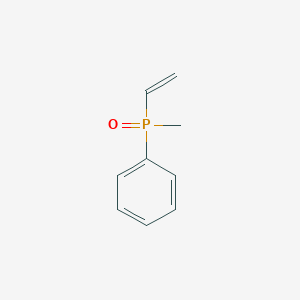

(Methyl-vinyl-phosphinoyl)-benzene

Description

Overview of Organophosphorus Compounds with Phosphinoyl Functionality

Phosphine (B1218219) oxides, which contain the phosphinoyl group, are widely utilized in various chemical fields. They serve as reagents in organic synthesis, ligands for metal catalysts, and even as the basis for pharmaceuticals and flame retardants. researchgate.netbohrium.com The nature of the substituents (R groups) attached to the phosphorus atom plays a crucial role in modulating the electronic properties and steric environment of the phosphinoyl group, thereby fine-tuning the compound's function. bohrium.com For instance, the basicity of the phosphoryl oxygen is influenced by these substituents, which in turn affects the compound's ability to coordinate with metal centers in catalytic processes. researchgate.netbohrium.com

Significance of Vinyl and Phenyl Moieties in Molecular Design

The presence of both vinyl (-CH=CH₂) and phenyl (C₆H₅) groups on the phosphorus atom of (Methyl-vinyl-phosphinoyl)-benzene imparts a rich and varied reactivity profile.

The vinyl group is an unsaturated functional group that can readily participate in polymerization reactions, making it a valuable component in the synthesis of polymers. wikipedia.org Vinyl groups can be polymerized using radical initiators or catalysts to form long-chain polymers. wikipedia.org Furthermore, the double bond of the vinyl group is susceptible to a range of addition reactions, allowing for further functionalization of the molecule. wikipedia.org

The phenyl group , a stable aromatic ring, contributes to the thermal stability and rigidity of the molecule. Its planar structure and delocalized π-electron system can engage in π-π stacking interactions, which is a significant factor in the design of materials with specific electronic and optical properties. The phenyl group is generally considered to be inductively withdrawing due to the higher electronegativity of its sp² hybridized carbon atoms, while also being capable of donating electron density through resonance. wikipedia.org This dual electronic nature influences the reactivity of adjacent functional groups. wikipedia.orgstackexchange.com

Current Research Landscape and Potential of (Methyl-vinyl-phosphinoyl)-benzene

The combination of the phosphinoyl core with the reactive vinyl and stabilizing phenyl groups makes (Methyl-vinyl-phosphinoyl)-benzene a compound of significant interest in contemporary research. Its potential applications span several key areas of chemical science.

In polymer chemistry , the vinyl functionality allows for the incorporation of the phosphinoyl moiety into polymer backbones. wikipedia.orgrsc.org This can impart desirable properties to the resulting polymers, such as enhanced flame retardancy and thermal stability. google.comepo.orgmdpi.com The phosphorus-containing group can act in both the gas phase and the condensed phase during combustion to inhibit the spread of flames. mdpi.commdpi.com

In the realm of catalysis , phosphine oxides are increasingly being explored as ligands for transition metal catalysts. researchgate.netbohrium.com The oxygen atom of the phosphinoyl group can coordinate to metal centers, influencing the catalytic activity and selectivity of a wide array of chemical reactions, including C-C bond formation and polymerization. bohrium.com While the parent phosphine is often the active ligand, the air-stable phosphine oxide can serve as a convenient precursor. rsc.org

Furthermore, the unique electronic and steric properties of (Methyl-vinyl-phosphinoyl)-benzene make it a valuable building block in organic synthesis . rsc.orgsemanticscholar.org The vinyl group can undergo various transformations, while the phosphorus center can be targeted in stereoselective reactions, leading to the construction of complex and functionally diverse organophosphorus compounds. semanticscholar.orgsioc-journal.cn

Chemical and Physical Properties

The specific properties of (Methyl-vinyl-phosphinoyl)-benzene are crucial for its handling, reactivity, and application. While extensive experimental data for this specific compound is not always readily available in a single source, its properties can be inferred from data on similar organophosphorus compounds and its constituent functional groups.

| Property | Value/Description |

| Molecular Formula | C₉H₁₁OP |

| Molecular Weight | 166.16 g/mol |

| Appearance | Typically a solid at room temperature. |

| Melting Point | Not widely reported, but expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Decomposes at higher temperatures. |

| Solubility | Generally soluble in common organic solvents like toluene, chloroform, and dichloromethane. lookchem.com |

| ³¹P NMR Chemical Shift | The chemical shift in ³¹P NMR spectroscopy is a key identifier for phosphine oxides and typically appears in a characteristic downfield region. For vinylphosphine oxides, shifts can vary but are indicative of the P(V)=O environment. semanticscholar.org |

Synthesis of (Methyl-vinyl-phosphinoyl)-benzene

The synthesis of (Methyl-vinyl-phosphinoyl)-benzene can be achieved through several established routes in organophosphorus chemistry. A common and effective method involves the reaction of a Grignard reagent with a suitable phosphorus-containing starting material.

One plausible synthetic pathway starts with dichlorophenylphosphine. The reaction proceeds in a stepwise manner:

Reaction with Methanol (B129727): Dichlorophenylphosphine is reacted with methanol to yield methyl phenylphosphinate.

Arbuzov Reaction: The methyl phenylphosphinate then undergoes a Michaelis-Arbuzov-type reaction with an excess of a vinyl halide, such as vinyl bromide, to introduce the vinyl group and form the phosphinate ester.

Grignard Reaction: Finally, a Grignard reagent, such as methylmagnesium bromide, is used to introduce the methyl group, yielding the target molecule, (Methyl-vinyl-phosphinoyl)-benzene.

An alternative approach involves the oxidation of the corresponding phosphine, methylphenylvinylphosphine. This phosphine can be synthesized and then oxidized using a mild oxidizing agent like hydrogen peroxide or air to form the desired phosphine oxide.

Another reported method involves the reaction of a phosphine chloride with a vinyl Grignard reagent. semanticscholar.org For instance, methylphenylphosphinic chloride could be reacted with vinylmagnesium bromide.

Structure

3D Structure

Properties

Molecular Formula |

C9H11OP |

|---|---|

Molecular Weight |

166.16 g/mol |

IUPAC Name |

[ethenyl(methyl)phosphoryl]benzene |

InChI |

InChI=1S/C9H11OP/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |

InChI Key |

XOEXUKCWWKJXHP-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Vinyl Phosphinoyl Benzene and Analogous Structures

Historical Context of Phosphinoyl Compound Synthesis

The journey to modern phosphinoyl compound synthesis is built upon several foundational discoveries. Early methods for creating the crucial P-C bond were often harsh and limited in scope. One of the first significant milestones was the work of von Hofmann in 1873, who synthesized methylphosphonic acid dichloride by chlorinating methylphosphonic acid. mdpi.com This was a key step towards alkylphosphonic acids, which were among the first compounds to feature a direct carbon-phosphorus bond. mdpi.com

Later, in 1898, Michaelis developed a reaction using trialkyl phosphites and alkyl halides to form dialkyl phosphonates, further expanding the toolkit for P-C bond formation. mdpi.com These early reactions, while groundbreaking, often required stringent conditions and were not always broadly applicable. The development of organometallic reagents, such as Grignard reagents, provided new avenues, but challenges in controlling reactivity and selectivity remained. Traditional methods for forming C-P bonds often relied on nucleophilic substitution reactions, like the well-known Arbuzov and Friedel-Crafts-type reactions. oaepublish.com These classical approaches laid the essential groundwork for the more sophisticated and versatile methods used today.

Modern Synthetic Strategies for Phosphine (B1218219) Oxides

The synthesis of phosphine oxides, including vinyl-substituted variants like (Methyl-vinyl-phosphinoyl)-benzene, has been revolutionized by modern catalytic methods. These strategies offer greater efficiency, selectivity, and functional group tolerance compared to their historical counterparts.

Transition Metal-Catalyzed Cross-Coupling Approaches Employing Phosphorus-Based Nucleophiles

Transition metal catalysis is a powerful and widely used method for forming C-P bonds, providing an atom-economical route to vinylphosphine oxides. researchgate.net These reactions typically involve the cross-coupling of a phosphorus-containing nucleophile, such as a secondary phosphine oxide (SPO), with a suitable organic electrophile.

Palladium and nickel are among the most common catalysts for these transformations. researchgate.netorganic-chemistry.org For instance, the palladium-catalyzed hydrophosphinylation of terminal alkynes with secondary phosphine oxides is a prominent method for synthesizing vinylphosphine oxides. researchgate.netresearchgate.net This approach allows for the direct addition of the P-H bond across the alkyne's triple bond. Similarly, nickel-catalyzed couplings of arylboronic acids with H-phosphine oxides provide an efficient route to various aryl-phosphorus compounds. organic-chemistry.org Copper-catalyzed reactions have also emerged as a valuable tool, enabling the P-C bond formation between phosphorus nucleophiles and diaryliodonium salts at room temperature with short reaction times. organic-chemistry.org

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium (Pd) | Secondary Phosphine Oxides + Terminal Alkynes | Alkenylphosphine Oxides | Atom-economical, good for hydrophosphinylation. researchgate.net |

| Nickel (Ni) | H-phosphine Oxides + Arylboronic Acids | Aryl-Phosphorus Compounds | Efficient for a wide range of substrates. organic-chemistry.org |

| Copper (Cu) | Phosphorus Nucleophiles + Diaryliodonium Salts | Aryl-Phosphorus Compounds | Mild conditions, rapid reactions. organic-chemistry.org |

| Silver (Ag) | Styrenes + H-phosphonates/phosphine oxides | Vinylphosphonates/Vinylphosphine Oxides | Stereoselective, requires an oxidant like K₂S₂O₈. rsc.org |

A base-promoted reaction of vinyl sulfonium (B1226848) salts with phosphine oxides has also been developed as a mild and efficient method for synthesizing terminal vinyl phosphine oxides. sioc-journal.cn This strategy avoids the use of transition metals and proceeds under gentle conditions. sioc-journal.cn

Alternative Synthetic Pathways to Related Vinyl Phosphinoyl Structures

Beyond transition metal catalysis, several other synthetic strategies have been developed to access vinyl phosphinoyl compounds. One notable method is the hydrophosphinylation of alkynes, which can be promoted by various catalysts, including metal-free systems. acs.org For example, a chiral Brønsted base catalyst has been used for the asymmetric hydrophosphinylation of secondary phosphine oxides to β-substituted vinylphosphine oxides. acs.org

Another approach involves the electrophilic phosphonoiodination of alkynes. This metal-free method utilizes in-situ generated quaternary phosphirenium salts which, upon ring-opening by an iodine anion, yield β-iodo-substituted vinylphosphine oxides with high regio- and stereoselectivity. nih.gov The resulting C-I bond can be further functionalized, expanding the synthetic utility of this method. nih.gov

Additionally, α-amino-vinylphosphine oxides can be synthesized through a manganese-catalyzed phosphinoenamination reaction between alkyl nitriles and phosphine oxides. bohrium.com This protocol is notable for its mild conditions and good scalability. bohrium.com A classic, yet still relevant, method involves the reaction of vinylmagnesium chloride with a chlorophosphine, such as diphenylchlorophosphine, to produce the corresponding vinylphosphine, which can then be oxidized to the phosphine oxide. lookchem.com

Stereoselective Synthesis of Chiral Phosphinoyl Compounds

The synthesis of chiral phosphinoyl compounds, where the phosphorus atom is a stereocenter, is of significant interest due to their application in asymmetric catalysis. Several strategies have been developed to achieve high enantioselectivity.

One powerful approach is the palladium-catalyzed domino Heck–Suzuki reaction, which has been used to synthesize P-chiral phosphine oxides containing an all-carbon quaternary stereocenter with excellent stereoselectivity. acs.org Another general and highly diastereoselective method relies on the sequential nucleophilic substitution on a chiral 1,3,2-benzoxazaphosphinine-2-oxide agent. This method allows for the synthesis of sterically diverse P-chiral phosphine oxides with high yields. acs.org

Chiral auxiliaries, such as D-glucosamine and (1S,2S)-2-aminocyclohexanol, have also been successfully employed. rsc.orgnih.gov These methods typically involve three steps: diastereoselective formation of an oxazaphospholidine, selective cleavage of the P-N bond with a Grignard reagent, and subsequent cleavage of the P-O bond with a second Grignard reagent. rsc.org Interestingly, by switching between a P(V) and a P(III) precursor, it is possible to synthesize both enantiomers of the target phosphine oxide. nih.gov

| Method | Key Reagent/Catalyst | Type of Chirality | Notable Features |

| Domino Heck–Suzuki Reaction | Palladium catalyst with TADDOL-derived ligand | P-chiral with quaternary C-stereocenter | Excellent diastereo- and enantioselectivity. acs.org |

| Sequential Nucleophilic Substitution | Chiral 1,3,2-benzoxazaphosphinine-2-oxide | P-chiral | General, high yields, handles sterically hindered compounds. acs.org |

| Chiral Auxiliary Method | D-glucosamine or (1S,2S)-2-aminocyclohexanol | P-stereogenic | Allows access to both enantiomers. rsc.orgnih.gov |

| Asymmetric Radical Hydrofunctionalization | Chiral magnesium complex with organic photocatalyst | α-chiral alkyl phosphorus compounds | Uses α-substituted vinylphosphine oxides as starting materials. nih.govsemanticscholar.org |

More recently, photoredox catalysis combined with a chiral Lewis acid has enabled the enantioselective radical hydrofunctionalization of α-substituted vinylphosphine oxides, providing access to a diverse range of α-chiral alkyl phosphorus compounds. nih.govsemanticscholar.org

Optimization and Scalability Considerations in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of phosphinoyl compounds presents several challenges. Key considerations include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of purification.

For many phosphine-based ligands and catalysts used in industry, a significant issue is the generation of phosphine oxide waste. acs.org Developing efficient methods to reduce these phosphine oxides back to the corresponding phosphines is crucial for creating a sustainable "phosphorus cycle." acs.orgorganic-chemistry.org Mild, metal-free reduction methods using reagents like oxalyl chloride and hexachlorodisilane (B81481) are being explored for this purpose. acs.org

Scalability often requires moving away from expensive or hazardous reagents. For example, while Grignard reagents are useful for alkylation, their use can be problematic on a large scale. acs.org Alternative, safer, and more cost-effective starting materials like diethyl phosphite (B83602) are often preferred for large-scale synthesis of dialkylphosphine oxides. acs.org The development of one-pot or telescoped procedures, where multiple reaction steps are performed in a single vessel without isolating intermediates, can significantly improve efficiency and reduce waste. acs.org Furthermore, catalyst- and solvent-free conditions are highly desirable for industrial applications, as they reduce both cost and environmental impact. organic-chemistry.org The ability to perform reactions on a gram-scale or larger without a decrease in yield is a critical indicator of a method's industrial potential. researchgate.netbohrium.com

Reactivity and Mechanistic Pathways of Methyl Vinyl Phosphinoyl Benzene

Reactivity Governed by the Phosphinoyl (P=O) Group

The prominent phosphoryl group is a key determinant of the molecule's physical and chemical characteristics.

The oxygen atom of the phosphinoyl group in (methyl-vinyl-phosphinoyl)-benzene can act as a hydrogen bond acceptor. libretexts.orgmdpi.com This allows for the formation of intermolecular hydrogen bonds with protic solvents, such as water and alcohols. mdpi.com These interactions influence the solubility and solvation characteristics of the compound. The strength of these hydrogen bonds depends on the acidity of the proton donor and the steric accessibility of the P=O group. savemyexams.com

Furthermore, the phosphinoyl group can interact with surfaces containing hydroxyl groups, such as silica (B1680970) or metal oxides. This interaction is also based on hydrogen bonding and is significant in the context of surface modification and adhesion. The aromatic π-system of the benzene (B151609) ring can also participate in weaker hydrogen bonding interactions. rug.nl

Studies on related phosphine (B1218219) oxides have shown that the P=O bond can engage in intramolecular donor-acceptor interactions, particularly if other suitable functional groups are present in the molecule. acs.org These interactions can restrict the rotational freedom around the P-C bonds, thereby influencing the dynamic properties of the molecule. The interplay between the steric bulk of the methyl, vinyl, and phenyl groups attached to the phosphorus atom also plays a crucial role in determining the preferred spatial arrangement of the molecule.

Reactions Involving the Vinyl Moiety

The vinyl group of (methyl-vinyl-phosphinoyl)-benzene is a site of unsaturation, making it susceptible to a range of addition and cycloaddition reactions.

The carbon-carbon double bond of the vinyl group can undergo free-radical addition reactions. bohrium.combbhegdecollege.com Thiyl radicals, for instance, can add to the vinyl group, initiating a cascade of reactions that can lead to the formation of more complex structures. bbhegdecollege.com The addition of phosphine itself to vinyl compounds under radical conditions is a known method for the synthesis of functionalized phosphines. bohrium.com The regioselectivity of these radical additions is influenced by the stability of the resulting radical intermediates.

| Reactant | Product Type | Reference |

| Thiyl Radical | Thioether | bbhegdecollege.com |

| Phosphine | Functionalized Phosphine | bohrium.com |

The vinyl group can participate in cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, with suitable dienes or 1,3-dipoles. nih.govwilliams.edunih.govrsc.org These reactions are valuable for the construction of cyclic and heterocyclic systems. For instance, in reactions with azomethine ylides, a [3+2] cycloaddition can occur to form five-membered nitrogen-containing heterocycles. nih.gov The stereochemistry of these reactions is often influenced by the steric and electronic properties of the substituents on both the vinylphosphine oxide and the reacting partner. In some cases, these reactions may proceed through zwitterionic intermediates, particularly when reacting with electron-rich or electron-poor partners. nih.gov

The double bond of the vinyl group can react with both electrophiles and nucleophiles.

Electrophilic Addition: The π-electrons of the vinyl group are susceptible to attack by electrophiles. For example, the addition of halogens or hydrohalic acids would proceed via an initial electrophilic attack on the double bond to form a carbocationic intermediate, which is then attacked by the nucleophile. The regioselectivity of this addition is governed by the stability of the carbocation, which is influenced by the electron-withdrawing nature of the phosphinoyl group. nih.govmdpi.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the vinyl group can occur, particularly in a conjugate or Michael-type addition fashion. bath.ac.uk The electron-withdrawing phosphinoyl group can activate the vinyl group towards attack by nucleophiles. This reactivity is enhanced if the nucleophile is particularly strong or if the reaction is catalyzed.

Transformations of the Phenyl Substituent

The phenyl group attached to the phosphorus atom in (methyl-vinyl-phosphinoyl)-benzene can undergo a variety of transformations, typical of aromatic compounds. The phosphinoyl group itself acts as a deactivating, meta-directing substituent in electrophilic aromatic substitution reactions due to its strong electron-withdrawing nature. However, both electrophilic and nucleophilic substitution, as well as metal-mediated functionalizations, are key pathways for modifying the aromatic ring.

The electronic nature of the phosphinoyl group significantly influences the reactivity of the attached phenyl ring. This group generally withdraws electron density from the aromatic system through both inductive and resonance effects, making the ring less susceptible to electrophilic attack compared to benzene. libretexts.org

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the phosphinoyl group directs incoming electrophiles to the meta position. This is because the deactivating nature of the substituent destabilizes the cationic intermediates (arenium ions) formed during ortho and para attack more than the intermediate for meta attack. libretexts.org Classic EAS reactions like nitration, halogenation, and Friedel-Crafts reactions can be applied to phenyl-phosphinoyl systems, though often requiring harsher conditions than for activated aromatic rings. For instance, Friedel-Crafts acylation, a common method for introducing acyl groups, can be performed on phenylphosphole systems, which share characteristics with phenyl-phosphinoyl compounds. researchgate.netlibretexts.org

Nucleophilic Aromatic Substitution (SNA_r_):

Conversely, the electron-withdrawing character of the phosphinoyl group activates the phenyl ring for nucleophilic aromatic substitution (SNA_r_). This is particularly true if a good leaving group (like a halogen) is present on the ring, especially at the ortho or para position relative to the phosphinoyl group. The reaction typically proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that some SNA_r_ reactions may proceed through a concerted mechanism, bypassing a discrete intermediate. nih.gov The rate of these reactions is sensitive to the nature of the nucleophile, the leaving group, and the solvent. science.gov

A different pathway for nucleophilic substitution is the elimination-addition mechanism, which involves a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com This mechanism becomes relevant for reactions of aryl halides with very strong bases and is characterized by the formation of substitution products where the incoming group is not only at the position of the leaving group but also at the adjacent carbon. masterorganicchemistry.com

The table below summarizes the directing effects of the phosphinoyl group in aromatic substitution reactions.

| Reaction Type | Influence of Phosphinoyl Group | Preferred Position of Substitution |

| Electrophilic Aromatic Substitution | Deactivating | meta |

| Nucleophilic Aromatic Substitution | Activating | ortho, para (relative to leaving group) |

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions for the functionalization of aromatic rings, offering high selectivity and functional group tolerance. organic-chemistry.org These methods provide powerful alternatives to traditional electrophilic and nucleophilic substitution reactions for modifying the phenyl ring of (methyl-vinyl-phosphinoyl)-benzene.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are standard techniques for forming new carbon-carbon and carbon-heteroatom bonds on aromatic rings. acs.org To utilize these methods, the phenyl ring of the phosphinoyl system would first need to be halogenated (e.g., brominated or iodinated). The resulting aryl halide can then participate in reactions such as:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent to form a new C-C bond. chim.it

Sonogashira Coupling: Reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl group. chim.it

Heck Coupling: Reaction with an alkene to form a substituted alkene. organic-chemistry.org

These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the phenyl ring. organic-chemistry.orgchim.it

C-H Activation/Functionalization:

A more direct and atom-economical approach is the transition-metal-catalyzed C-H activation and functionalization. researchgate.net This strategy avoids the need for pre-functionalization (i.e., halogenation) of the aromatic ring. The phosphinoyl group can act as a directing group, guiding the metal catalyst to a specific C-H bond, often at the ortho position. Ruthenium, palladium, and gold catalysts have been employed for the direct arylation or alkylation of C-H bonds in various aromatic systems. organic-chemistry.orgacs.orgresearchgate.net For example, palladium-catalyzed direct C-H arylation has been successfully applied to porphyrin systems, demonstrating its potential for complex molecules. acs.org The choice of metal catalyst can sometimes be used to switch the site-selectivity of the C-H functionalization. researchgate.net

The following table provides examples of metal-mediated reactions applicable to the functionalization of a phenyl ring.

| Reaction Name | Catalyst System (Typical) | Bond Formed | Description |

| Suzuki-Miyaura Coupling | Pd(0) or Pd(II) / Base | C-C | Couples an aryl halide with an organoboron compound. chim.it |

| Sonogashira Coupling | Pd catalyst / Cu(I) cocatalyst / Base | C-C (sp) | Couples an aryl halide with a terminal alkyne. chim.it |

| Heck Coupling | Pd(0) or Pd(II) / Base | C-C (sp²) | Couples an aryl halide with an alkene. organic-chemistry.org |

| Direct C-H Arylation | Pd(OAc)₂ / Ligand / Base | C-C | Directly couples an aryl C-H bond with an aryl halide. acs.org |

Mechanistic Investigations of Complex Reactions

Phosphine oxides, including structures like (methyl-vinyl-phosphinoyl)-benzene, are not just synthetic targets but also key participants in various catalytic processes. They can act as ligands, pre-catalysts, or catalytically active species themselves. Understanding their reaction mechanisms is vital for optimizing existing reactions and designing new ones.

Phosphine oxides are famously known as the byproduct of the Wittig reaction. For a long time, the stoichiometric formation of phosphine oxide limited the utility of such reactions in catalytic contexts. However, the development of methods to reduce the phosphine oxide back to the corresponding phosphine in situ has enabled catalytic versions of classic phosphine-mediated reactions. acs.org

In other systems, the phosphine oxide itself is the catalyst. For instance, certain phenolic tertiary phosphine oxides have been shown to catalyze the coupling of alcohols with acidic pronucleophiles, akin to a Mitsunobu reaction but without stoichiometric reagents. mdpi.com A proposed catalytic cycle for such a system involves:

Dehydrative Cyclization: The phenolic phosphine oxide undergoes an intramolecular dehydration to form a reactive, cyclic phosphonium (B103445) species.

Alcohol Activation: The cyclic intermediate reacts with an alcohol, activating it for nucleophilic attack.

Nucleophilic Attack: A nucleophile attacks the activated alcohol, releasing the product and regenerating the initial phosphine oxide catalyst. mdpi.com

Nucleophilic phosphine catalysis represents another major area where understanding the catalytic cycle is crucial. These reactions typically begin with the nucleophilic addition of a tertiary phosphine to an electron-deficient substrate (like an allene (B1206475) or alkyne), generating a reactive zwitterionic intermediate. acs.orgsci-hub.se This intermediate then engages in a series of steps with other reactants, ultimately releasing the product and regenerating the phosphine catalyst for the next cycle. sci-hub.se

The identification and characterization of transient or reactive intermediates are fundamental to understanding reaction mechanisms. In reactions involving phosphinoyl systems, several types of intermediates can be postulated or observed.

Cationic Intermediates: In Lewis acid-promoted reactions of phosphoryl-substituted allenes, cationic intermediates have been investigated using NMR spectroscopy and DFT calculations. These studies help to elucidate how the P=O group participates in the reaction, either through intra- or intermolecular interactions, which in turn dictates the reaction pathway and the final products formed. beilstein-journals.org

Zwitterionic Intermediates: As mentioned, these are key intermediates in nucleophilic phosphine catalysis. The initial addition of a phosphine to an unsaturated system creates a species with both a positive charge (on phosphorus) and a negative charge (on carbon), which drives subsequent transformations. acs.orgsci-hub.se

Radical Intermediates: While ionic pathways are common, radical mechanisms are also possible. Phosphoranyl radicals can be formed and undergo fragmentation to generate new radical species for further reactions. sci-hub.se Radical intermediates are often involved in transformations of complex molecules under mild conditions and can exhibit unique reactivity and functional group tolerance. acs.org

The study of these intermediates, whether through direct spectroscopic observation or computational modeling, provides critical insights into the energetic landscape of the reaction and the factors controlling its outcome. mdpi.combeilstein-journals.org

Comprehensive Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the atomic-level connectivity and chemical environment of the constituent atoms within the molecule.

In the ¹H NMR spectrum of (Methyl-vinyl-phosphinoyl)-benzene, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.00–7.38 ppm. docbrown.info The vinyl protons exhibit distinct signals due to their differing chemical environments and coupling to the phosphorus atom. The proton on the carbon double bonded to the phenyl ring often appears as a doublet of doublets, with a significant coupling constant to the phosphorus atom. For instance, in a related vinylphosphine oxide, the vinyl proton signal was observed as a doublet with a large coupling constant of 41.0 Hz. sioc-journal.cn The methyl protons attached to the phosphorus atom also show a characteristic signal, typically a doublet due to coupling with the phosphorus nucleus.

Table 1: Representative ¹H NMR Chemical Shifts for Phenyl and Vinyl Protons

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Phenyl | 7.00 - 7.38 | Multiplet |

| Vinyl | 5.50 - 6.50 | Doublet of doublets |

| Methyl | 1.50 - 2.00 | Doublet |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the phenyl ring typically resonate in the aromatic region between 125 and 170 ppm. oregonstate.edu The vinyl carbons also show characteristic signals, with the carbon atom directly bonded to the phosphorus atom exhibiting a doublet due to ¹JPC coupling. This coupling constant is sensitive to the substituent effects and can range from 115-117 Hz in similar compounds. researchgate.net The methyl carbon attached to the phosphorus will also appear as a doublet.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Type | Chemical Shift (ppm) |

| Phenyl (C-Ar) | 125 - 170 |

| Vinyl (C=C) | 120 - 160 |

| Methyl (C-P) | 10 - 50 |

Note: The exact chemical shifts are influenced by the electronic environment of each carbon atom. oregonstate.eduucl.ac.uk

³¹P NMR is a particularly informative technique for organophosphorus compounds, with the chemical shift being highly sensitive to the oxidation state and coordination environment of the phosphorus atom. For phosphine (B1218219) oxides, the ³¹P chemical shift typically falls within a broad range. In compounds structurally similar to (Methyl-vinyl-phosphinoyl)-benzene, ³¹P NMR signals have been observed around 30.5 ppm. sioc-journal.cn The chemical shift provides direct insight into the electronic nature of the phosphorus center.

Solid-state NMR (ssNMR) is a crucial technique for studying the behavior of (Methyl-vinyl-phosphinoyl)-benzene when adsorbed onto surfaces or within solid matrices. rsc.org This method can reveal details about the interactions between the molecule and a surface, such as a metal oxide. nih.gov For instance, changes in the ³¹P chemical shift upon adsorption can indicate the nature of the bonding, whether it be physisorption or chemisorption involving the phosphoryl group. dtic.mil Furthermore, ssNMR can provide information on the molecular mobility and dynamics of the compound in the solid state. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, offering a "fingerprint" that is characteristic of its structure and bonding.

The phosphoryl (P=O) stretching vibration is a prominent and highly diagnostic band in the IR and Raman spectra of phosphine oxides. This band typically appears in the region of 1150-1300 cm⁻¹. The exact frequency of the P=O stretch is sensitive to the electronic and steric effects of the substituents on the phosphorus atom, as well as to intermolecular interactions such as hydrogen bonding. nih.gov In the solid state, interactions with surfaces can lead to a shift in the P=O stretching frequency, providing evidence for the nature of the surface-adsorbate interaction. dtic.mil For example, a shift to a lower frequency (red shift) upon adsorption on a metal oxide surface can indicate coordination of the phosphoryl oxygen to a Lewis acidic site on the surface. dtic.mil

Analysis of Vinyl Group Vibrational Modes

The vibrational spectrum of (Methyl-vinyl-phosphinoyl)-benzene offers a detailed picture of the dynamics of its vinyl group. The interpretation of these modes is crucial for understanding the electronic and steric interactions between the phosphinoyl group and the vinyl moiety. Key vibrational modes associated with the vinyl group include C-H stretching, C=C stretching, and various bending and wagging motions.

The C=C stretching vibration is a particularly informative band in the infrared spectrum. Its position can be influenced by conjugation with the P=O group. This interaction can lead to a shift in the vibrational frequency compared to an isolated vinyl group. mdpi.com The electron-withdrawing nature of the phosphinoyl group can affect the electron density of the vinyl π-system, thereby altering the force constant of the C=C bond.

The vinyl C-H stretching vibrations typically appear at higher frequencies, while the out-of-plane bending modes (wagging) are found at lower wavenumbers. These modes provide a characteristic fingerprint for the presence and substitution pattern of the vinyl group.

Table 1: Characteristic Vibrational Modes of the Vinyl Group in (Methyl-vinyl-phosphinoyl)-benzene

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Asymmetric C-H Stretch | 3080 - 3095 | Stretching of the C-H bonds on the same carbon of the vinyl group. |

| Symmetric C-H Stretch | 3010 - 3040 | In-phase stretching of the C-H bonds on the vinyl group. |

| C=C Stretch | 1610 - 1640 | Stretching of the carbon-carbon double bond. |

| In-plane Scissoring | 1410 - 1420 | Bending motion where the two C-H bonds on the terminal carbon move towards each other. |

| Out-of-plane Wagging | 910 - 990 | Bending motion where the C-H bonds move perpendicular to the plane of the double bond. |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. nih.govweizmann.ac.il For (Methyl-vinyl-phosphinoyl)-benzene, a single-crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystalline lattice.

The crystal structure would elucidate the geometry around the phosphorus atom, which is expected to be tetrahedral. It would also provide insight into the relative orientation of the methyl, vinyl, and phenyl groups attached to the phosphorus. Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the packing of the molecules in the crystal can also be analyzed. rsc.org

Table 2: Hypothetical Crystallographic Data for (Methyl-vinyl-phosphinoyl)-benzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 925.4 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.

Advanced Mass Spectrometry Techniques for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. uni-saarland.de In the mass spectrum of (Methyl-vinyl-phosphinoyl)-benzene, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of the molecular ion upon electron impact provides a characteristic fingerprint. chemguide.co.ukrsc.org The fragmentation pathways are governed by the relative stability of the resulting fragment ions and neutral losses. uni-saarland.de For (Methyl-vinyl-phosphinoyl)-benzene, key fragmentation processes would likely involve the cleavage of the bonds adjacent to the phosphorus atom.

Common fragmentation pathways could include the loss of a methyl radical (•CH₃), a vinyl radical (•CH=CH₂), or a phenyl radical (•C₆H₅). The relative abundance of these fragment ions can provide clues about the relative strengths of the P-C bonds. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety, which could arise from rearrangement of the phenyl-containing fragment. docbrown.info

Table 3: Plausible Mass Spectrometry Fragmentation Data for (Methyl-vinyl-phosphinoyl)-benzene

| m/z | Proposed Fragment Ion | Plausible Neutral Loss |

| 182 | [M]⁺ | - |

| 167 | [M - CH₃]⁺ | •CH₃ |

| 155 | [M - CH=CH₂]⁺ | •CH=CH₂ |

| 105 | [M - C₆H₅]⁺ | •C₆H₅ |

| 91 | [C₇H₇]⁺ | C₂H₃PO |

| 77 | [C₆H₅]⁺ | CH₃(CH=CH₂)PO |

Computational and Theoretical Insights into Methyl Vinyl Phosphinoyl Benzene Chemistry

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (Methyl-vinyl-phosphinoyl)-benzene. These calculations provide a quantitative description of the molecule's orbitals, charge distribution, and the nature of its chemical bonds.

Molecular orbital (MO) analysis reveals the distribution and energy levels of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity. In (Methyl-vinyl-phosphinoyl)-benzene, the HOMO is typically associated with the π-system of the benzene (B151609) ring and the vinyl group, while the LUMO is often centered on the phosphinoyl group, particularly the P=O bond. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and chemical reactivity.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge distribution. For phosphine (B1218219) oxides, NBO analysis helps to quantify the electron-withdrawing nature of the P=O group. This withdrawal of electron density makes the phosphorus atom electrophilic and influences the reactivity of the adjacent vinyl and phenyl groups. The charge distribution in (Methyl-vinyl-phosphinoyl)-benzene is characterized by a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom of the phosphinoyl group.

Table 1: Calculated Electronic Properties of (Methyl-vinyl-phosphinoyl)-benzene and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| (Methyl-vinyl-phosphinoyl)-benzene | -7.2 | -1.5 | 5.7 | 4.5 |

| Diphenyl(vinyl)phosphine oxide | -7.4 | -1.3 | 6.1 | 4.8 |

| Trimethylphosphine oxide | -6.9 | -0.8 | 6.1 | 4.3 |

Note: The values in this table are representative and are based on typical results from DFT calculations on similar organophosphorus compounds. Actual values may vary depending on the level of theory and basis set used.

The presence of rotatable bonds in (Methyl-vinyl-phosphinoyl)-benzene, specifically the P-C(vinyl) and P-C(phenyl) bonds, gives rise to a complex conformational landscape. Computational methods are employed to map the potential energy surface (PES) and identify the most stable conformers. The relative energies of different conformers are crucial for understanding the molecule's behavior in solution and its reactivity. lumenlearning.comresearchgate.net

Studies on similar vinylphosphine oxides have shown a preference for specific conformations, often described as s-cis or s-trans, referring to the dihedral angle between the P=O and C=C bonds. researchgate.net The balance between steric hindrance and electronic effects, such as conjugation between the vinyl group and the phosphinoyl moiety, determines the most stable conformation. For (Methyl-vinyl-phosphinoyl)-benzene, computational studies would likely reveal a few low-energy conformers that are populated at room temperature. The rotational barriers between these conformers can also be calculated, providing insight into the molecule's flexibility. scribd.com

Table 2: Relative Energies of Conformers of (Methyl-vinyl-phosphinoyl)-benzene

| Conformer | Dihedral Angle (O=P-C=C) | Relative Energy (kcal/mol) |

| s-trans | ~180° | 0.0 |

| s-cis | ~0° | 1.5 |

| Gauche | ~60° | 3.2 |

Note: This table presents a hypothetical conformational analysis based on known trends for vinylphosphine oxides. The relative energies are illustrative.

Reaction Modeling and Mechanism Prediction

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the prediction of reaction pathways, transition states, and the influence of various factors on reactivity.

For reactions involving the phosphinoyl group, such as nucleophilic additions to the vinyl group or reactions at the phosphorus center, transition state theory combined with quantum chemical calculations can identify the structure and energy of the transition state. researchgate.net This information is key to understanding the reaction's feasibility and selectivity. For instance, in the Michael addition of a nucleophile to the vinyl group, computational analysis can determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the stereochemical outcome. DFT methods have been successfully used to study reaction mechanisms in various organophosphorus systems. researchgate.netresearchgate.net

Table 3: Predicted Kinetic and Thermodynamic Parameters for a Representative Reaction

| Reaction | ΔG‡ (kcal/mol) | ΔG° (kcal/mol) | Predicted Rate Constant (at 298 K) |

| Michael Addition of an Amine | 15.2 | -5.8 | 2.3 x 10⁻⁴ M⁻¹s⁻¹ |

| Diels-Alder Cycloaddition | 25.7 | -12.1 | 1.8 x 10⁻¹⁰ M⁻¹s⁻¹ |

Note: These parameters are illustrative for hypothetical reactions of (Methyl-vinyl-phosphinoyl)-benzene and are based on computational studies of similar systems.

Intermolecular Interactions and Binding Affinity Studies

The phosphinoyl group, with its polar P=O bond, is a strong hydrogen bond acceptor. This property governs the intermolecular interactions of (Methyl-vinyl-phosphinoyl)-benzene with other molecules, including solvents, reagents, and biological targets. Computational methods can be used to model these interactions and predict binding affinities. nih.gov

By calculating the interaction energies between (Methyl-vinyl-phosphinoyl)-benzene and various partner molecules, it is possible to understand its solvation properties and its ability to form complexes. For instance, DFT calculations can quantify the strength of hydrogen bonds between the P=O group and proton donors. These studies are particularly relevant in the context of designing molecules for specific applications, such as extraction agents or ligands for metal catalysts, where the binding affinity is a critical parameter.

Computational Assessment of Hydrogen Bonding Networks and Energetics

The phosphoryl group (P=O) in (Methyl-vinyl-phosphinoyl)-benzene is a potent hydrogen bond acceptor. Computational studies on analogous organophosphorus compounds provide a framework for understanding the nature and strength of these interactions. nih.govnih.gov Density Functional Theory (DFT) and other high-level quantum chemical calculations are employed to model the formation of hydrogen-bonded complexes and to quantify their stability. smu.edu

Research on similar phosphine oxides demonstrates that hydrogen bonding to the phosphoryl oxygen leads to distinct changes in molecular geometry and vibrational frequencies. For instance, when a phosphine oxide like triphenylphosphine (B44618) oxide forms a hydrogen-bonded adduct with a silanol (B1196071) (a model for a silica (B1680970) surface), the P=O bond lengthens, and its corresponding infrared (IR) stretching frequency (ν(P=O)) decreases. This red-shift in the vibrational frequency is a characteristic signature of hydrogen bond formation and its magnitude correlates with the bond's strength. smu.edu

Computational studies on complexes between various organic molecules and water clusters have calculated binding energies ranging from -0.19 kcal/mol to -10.76 kcal/mol, highlighting the diverse strengths of hydrogen bonds that can be formed. chemrxiv.org For (Methyl-vinyl-phosphinoyl)-benzene, the strength of the hydrogen bond would depend on the nature of the hydrogen bond donor. Interactions with strong donors like mineral acids would result in significantly more stable complexes than with weaker donors like water or alcohols.

Table 1: Calculated Properties of Hydrogen-Bonded Phosphine Oxide Complexes (Illustrative Data based on Analogous Systems)

| Hydrogen Bond Donor | P=O Bond Length Change (Å) | ν(P=O) Frequency Shift (cm⁻¹) | Interaction Energy (kcal/mol) |

| Silanol (Ph₃SiOH) | +0.009 (approx.) | -9 | Not specified |

| Water chemrxiv.org | Variable | Variable | -3 to -10 |

| Methanol (B129727) | Not specified | Not specified | Not specified |

This table is generated based on data from analogous systems to illustrate expected trends for (Methyl-vinyl-phosphinoyl)-benzene.

Molecular Dynamics Simulations for Surface Adsorption Phenomena

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, making them ideal for investigating the adsorption of (Methyl-vinyl-phosphinoyl)-benzene onto various surfaces. nih.govresearchgate.net These simulations model the interactions between the adsorbate and the surface at an atomic level, providing insights into adsorption energies, preferred binding sites, and the mobility of the molecule on the surface. nih.govarxiv.org

Studies on the adsorption of phosphine oxides onto silica (SiO₂) surfaces have shown that the primary interaction is hydrogen bonding between the phosphoryl (P=O) group and the surface silanol (Si-OH) groups. researchgate.net MD simulations can model this process, revealing how the molecule orients itself to maximize these favorable interactions. The phenyl and vinyl groups also contribute to the adsorption through weaker van der Waals forces. researchgate.net

MD simulations have been successfully used to describe the adsorption behavior of various organic molecules, including those with aromatic rings like benzene, on different substrates. nih.govappliedmineralogy.com For example, simulations of benzene adsorption on polyethylene (B3416737) in an aqueous environment calculated an interaction energy of -9.07 kcal/mol. nih.gov This suggests that the phenyl group of (Methyl-vinyl-phosphinoyl)-benzene would have a significant affinity for hydrophobic surfaces.

Furthermore, MD simulations can capture the dynamic nature of the adsorbed state. Research on surface-adsorbed phosphine oxides indicates that the molecules are not static but possess considerable surface mobility. researchgate.net The degree of mobility is influenced by the surface coverage; at lower coverages, molecules can move more freely across the surface. MD simulations can quantify this mobility by calculating diffusion coefficients and mapping the energy landscape of the surface. This information is crucial for understanding processes like chromatography, catalysis, and the environmental fate of the compound. nih.govrsc.org

Table 2: Interaction Energies from MD Simulations for Adsorption of Related Molecules (Illustrative Data)

| Adsorbate | Surface | Solvent | Interaction/Adsorption Energy (kcal/mol) |

| Benzene nih.gov | Polyethylene | Water | -9.07 |

| Benzene appliedmineralogy.com | Na-Montmorillonite | None (Outer Surface) | -10.61 (-0.46 eV) |

| Naphthalene nih.gov | Polyethylene | Water | -13.04 |

This table presents data from studies on analogous molecules to provide context for the potential surface interactions of (Methyl-vinyl-phosphinoyl)-benzene.

Applications of Methyl Vinyl Phosphinoyl Benzene in Catalysis and Materials Science

Role as a Ligand or Ligand Precursor in Homogeneous Catalysis

In homogeneous catalysis, the efficacy of a transition metal catalyst is profoundly influenced by the ligands coordinated to it. Phosphorus(III) compounds, particularly phosphines, are among the most important and versatile ligands used. researchgate.netresearchgate.net They are prized for the ability to fine-tune the steric and electronic properties of the metal center, thereby controlling catalytic activity and selectivity. researchgate.net

(Methyl-vinyl-phosphinoyl)-benzene is a tertiary phosphine (B1218219) oxide, a P(V) compound. While phosphine oxides are generally weaker ligands than their corresponding P(III) phosphines, they can serve as "pre-ligands." rug.nltum.de In some catalytic systems, the phosphine oxide can be reduced in situ to the more strongly coordinating phosphine. Furthermore, the phosphinoyl oxygen can itself act as a Lewis basic donor site, and phosphine oxides have been explored as Lewis base catalysts in their own right. acs.org The presence of methyl, phenyl, and vinyl groups on the phosphorus atom provides a specific combination of steric bulk and electronic properties that can modulate the behavior of a coordinated metal center.

Transition metal-catalyzed reactions that form carbon-carbon bonds are fundamental tools in modern organic synthesis. rsc.orglibretexts.org Palladium-catalyzed cross-coupling reactions, in particular, have transformed the synthesis of pharmaceuticals, agrochemicals, and advanced materials. tezu.ernet.in The performance of these catalytic systems is critically dependent on the nature of the phosphine ligand employed. nih.gov

The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful palladium-catalyzed methods for forming C(sp²)–C(sp²), C(sp²)–C(sp), and C(sp²)–C(sp) bonds, respectively. tezu.ernet.inrsc.org The catalytic cycle for these reactions typically involves oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination, with the phosphine ligand playing a crucial role in stabilizing the palladium intermediates and facilitating these elementary steps. tezu.ernet.innih.gov

While specific studies detailing the use of (Methyl-vinyl-phosphinoyl)-benzene as a ligand in these reactions are not prominent, the broader class of phosphine oxides is frequently used as stable, air-tolerant pre-ligands. tum.de For instance, secondary phosphine oxides are common precursors for generating highly active phosphine ligands in situ. Tertiary phosphine oxides like (Methyl-vinyl-phosphinoyl)-benzene can be employed similarly, often requiring a suitable reducing agent in the reaction mixture. The vinyl group offers the additional potential for immobilizing the ligand on a solid support, which would allow for catalyst recycling—a significant advantage in large-scale synthesis. rsc.org The general utility of phosphine ligands is well-established for a wide range of substrates in these coupling reactions, including complex aryl and vinyl halides. nih.govresearchgate.netorganic-chemistry.org

| Reaction | Description | Role of Phosphine Ligand |

| Suzuki-Miyaura Coupling | Cross-coupling of an organoboron compound with an organohalide. tezu.ernet.innih.gov | Stabilizes Pd(0) and Pd(II) intermediates, promotes oxidative addition and reductive elimination. |

| Heck Reaction | Couples an unsaturated halide with an alkene. tezu.ernet.inrsc.org | Controls regioselectivity and stabilizes the active palladium catalyst. |

| Sonogashira Coupling | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. tezu.ernet.inorganic-chemistry.org | Facilitates the catalytic cycle, often in copper-free protocols. |

Cycloaddition reactions are powerful for constructing cyclic molecules in a single, often stereocontrolled, step. rsc.orgnih.gov (Methyl-vinyl-phosphinoyl)-benzene can participate in such reactions in two principal ways: either through its vinyl group acting as a reactant (a dienophile or dipolarophile) or as a ligand for a metal catalyst that mediates the cycloaddition.

The electron-withdrawing nature of the phosphinoyl group activates the vinyl moiety, making it a suitable partner in various cycloadditions. Research has demonstrated that vinylphosphine oxides readily undergo [3+2] cycloaddition reactions with nitrones. acs.org The phosphorus center can exert a significant influence on the stereochemical outcome of the reaction. In reactions involving chiral vinylphosphine oxides and chiral nitrones, a high degree of asymmetric induction has been observed, demonstrating that the phosphorus substituent plays a key role in controlling the facial selectivity of the approach of the dipole. acs.org

Additionally, transition metals are known to catalyze [4+2] cycloadditions (Diels-Alder type reactions) and other cycloadditions. rsc.orgwilliams.edu A ligand such as (Methyl-vinyl-phosphinoyl)-benzene, or its reduced phosphine form, could coordinate to a metal center (e.g., nickel or rhodium) and modulate the efficiency, regio-, and stereoselectivity of the catalyzed transformation. williams.edu

| Reaction Type | Role of Vinylphosphine Oxide | Key Findings |

| [3+2] Nitrone Cycloaddition | Dipolarophile (reactant) | The vinylphosphine oxide's vinyl group readily reacts with nitrones. acs.org |

| The phosphorus group influences regioselectivity. acs.org | ||

| Chiral phosphorus centers can induce high stereoselectivity. acs.org | ||

| Transition Metal-Catalyzed [4+2] Cycloaddition | Ligand for catalyst | The phosphine/phosphine oxide can tune catalyst activity and selectivity. williams.edu |

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. iranchembook.iracs.org Asymmetric catalysis, using chiral metal complexes or organocatalysts, is the most efficient method for achieving this. researchgate.net Chiral phosphines are among the most successful and widely used ligands in asymmetric transition-metal catalysis. researchgate.netmdpi.com

(Methyl-vinyl-phosphinoyl)-benzene is achiral in its native form. To be applied in asymmetric catalysis, a chiral element must be introduced. This can be accomplished by several strategies, such as replacing the methyl or phenyl group with a chiral moiety or, more elegantly, by creating a stereogenic phosphorus center. P-stereogenic phosphines are a special class of chiral ligands that have proven highly effective in catalysis. researchgate.net

A key example demonstrating the potential of this class of compounds is in asymmetric cycloaddition reactions. Studies on the cycloaddition of chiral nitrones to vinylphosphine oxides bearing a chiral phosphorus center have shown excellent levels of diastereoselectivity. acs.org This "double asymmetric induction" highlights the powerful stereochemical control that can be exerted by the chiral phosphorus ligand, guiding the formation of new stereocenters in the product. This principle can be extended to other metal-catalyzed asymmetric transformations, such as hydrogenation or C-C bond formation, where a chiral derivative of (Methyl-vinyl-phosphinoyl)-benzene could serve as an effective ligand. rug.nlacs.org

Traditional organophosphorus chemistry often generates stoichiometric phosphine oxide as a byproduct, for example, in the Wittig or Mitsunobu reactions. A modern approach to overcoming this waste is the development of catalytic cycles that involve the phosphorus species itself. acs.org Phosphorus-based redox catalysis typically relies on a reversible P(III)/P(V) cycle. nih.govresearchgate.net

As a phosphine oxide, (Methyl-vinyl-phosphinoyl)-benzene exists in the P(V) oxidation state. Its participation in a redox catalytic cycle would involve its role as the oxidized, regenerated form of the catalyst. In a typical cycle, a P(III) phosphine would perform a transformation (e.g., an oxygen-atom transfer or a reductive coupling), becoming oxidized to the P(V) phosphine oxide. A stoichiometric reductant would then be required to regenerate the active P(III) catalyst, closing the loop. nih.gov

Alternatively, in redox-neutral catalysis, the P(V) phosphine oxide is not a byproduct but is activated in situ to form a more reactive P(V) intermediate. This active species then engages with the substrates to form the product while regenerating the initial phosphine oxide, thus avoiding a redox change in the phosphorus center during the turnover-limiting steps. nih.gov While specific applications of (Methyl-vinyl-phosphinoyl)-benzene in this area are not yet widely reported, its structure is suitable for exploration within these emerging catalytic paradigms.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Monomer and Modifier in Polymer Synthesis

The vinyl group in (Methyl-vinyl-phosphinoyl)-benzene makes it a valuable monomer for polymer synthesis. wikipedia.orgrsc.org The incorporation of phosphorus, and specifically phosphine oxide moieties, into polymer backbones is a well-established strategy for imparting a range of desirable properties, most notably flame retardancy and improved thermal stability. acs.orgnih.gov

(Methyl-vinyl-phosphinoyl)-benzene can be homopolymerized or copolymerized with other common vinyl monomers, such as styrene (B11656) or methyl methacrylate, via standard methods like free-radical polymerization. wikipedia.orgmdpi.com The polymerization of a close analogue, diphenylvinylphosphine (B1198819) oxide, has been reported, yielding poly(diphenylvinylphosphine oxide). acs.org Such polymers are of interest for their thermal properties. The bulky, rigid phenyl and phosphinoyl groups along the polymer chain are expected to increase the glass transition temperature (Tg) and enhance thermal stability compared to non-phosphorus analogues.

Furthermore, (Methyl-vinyl-phosphinoyl)-benzene can be used as a reactive modifier for existing polymers. tdx.catresearchgate.net For example, it can be grafted onto a polymer backbone to introduce the flame-retardant phosphine oxide groups. The phosphine oxide unit is known to promote char formation during combustion, which acts as an insulating barrier and prevents the release of flammable volatiles, thereby suppressing fire. nih.govresearchgate.net Blending phosphine oxide-containing polymers with other engineering plastics, such as poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), has been shown to improve blend compatibility and mechanical properties, indicating favorable interactions imparted by the polar phosphine oxide group. researchgate.net

| Polymer Application | Method | Resulting Property |

| Flame Retardant | Incorporation as a comonomer or additive. | Increased char yield, improved fire resistance. nih.gov |

| High-Performance Thermoplastic | Homopolymerization or copolymerization. | High glass transition temperature (Tg), enhanced thermal stability. acs.orgresearchgate.net |

| Polymer Blends | Use as a compatibilizer or functional component. | Improved miscibility and mechanical properties of polymer blends. researchgate.net |

| Functional Polymer | Post-polymerization modification. | Introduction of reactive or functional sites onto a polymer scaffold. tdx.catresearchgate.net |

Controlled Radical Polymerization (CRP) of Vinyl Phosphinoyl Monomers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, including controlled molecular weights and low polydispersity. sigmaaldrich.com These methods are applicable to a wide array of vinyl monomers. sigmaaldrich.comcmu.edu The polymerization of vinyl ketones and other vinyl monomers has been successfully achieved using CRP, suggesting that a vinyl phosphinoyl monomer like (Methyl-vinyl-phosphinoyl)-benzene could also be a suitable candidate for these techniques. rsc.orgbeilstein-journals.org

Design and Synthesis of Functional Copolymers

The incorporation of (Methyl-vinyl-phosphinoyl)-benzene into copolymers could yield materials with tailored functionalities. The phosphinoyl-benzene group can introduce properties such as flame resistance, improved thermal stability, or adhesive characteristics. Copolymerization with other monomers, such as styrene or acrylates, would allow for the fine-tuning of the physical and chemical properties of the resulting polymer. nih.govbeilstein-journals.org For example, the synthesis of copolymers containing N-vinyl pyrrolidone with n-alkyl methacrylates has demonstrated the ability to create novel amphiphilic block copolymers through RAFT polymerization. mdpi.com A similar strategy could be envisioned for (Methyl-vinyl-phosphinoyl)-benzene to create functional materials.

Table 1: Potential Comonomers for Copolymerization with (Methyl-vinyl-phosphinoyl)-benzene and Their Potential Properties

| Comonomer | Potential Polymer Property | Rationale |

| Styrene | Enhanced thermal stability, modifiable aromatic rings | The benzene (B151609) rings from both monomers can enhance thermal properties and provide sites for further functionalization. |

| Methyl Methacrylate | Improved mechanical properties, transparency | MMA is a common comonomer that often imparts rigidity and clarity to copolymers. cmu.edunih.gov |

| N-vinylpyrrolidone | Increased hydrophilicity, biocompatibility | NVP is a water-soluble monomer used to create materials for biomedical applications. mdpi.com |

| Acrylonitrile | Chemical resistance, barrier properties | Acrylonitrile can improve the resistance of the polymer to chemicals and reduce gas permeability. |

Engineering of Block Copolymers

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into ordered nanostructures. nih.govmdpi.comresearchgate.net Engineering block copolymers containing a poly(methyl-vinyl-phosphinoyl)-benzene segment could lead to the creation of novel nanomaterials. For instance, if one block is hydrophilic and the other is hydrophobic, amphiphilic block copolymers that form micelles or vesicles in solution could be produced. mdpi.com The synthesis of high-χ (high Flory-Huggins interaction parameter) diblock copolymers is a key strategy for creating self-assembled structures with feature sizes smaller than 10 nm, which is crucial for applications like nanolithography. rsc.org The distinct chemical nature of the phosphinoyl-benzene group could lead to a high χ value when paired with a non-polar block like polystyrene.

Post-Polymerization Modification of Polymeric Materials

Post-polymerization modification (PPM) is a versatile strategy for introducing functional groups into a polymer that might not be compatible with the initial polymerization conditions. nih.govrsc.org A polymer synthesized from (Methyl-vinyl-phosphinoyl)-benzene would possess pendant phenyl rings and phosphinoyl groups, both of which are potential sites for chemical modification. For example, the aromatic C-H bonds on the benzene ring could be functionalized, as demonstrated by the Mn-catalyzed phosphorylation of polystyrene. researchgate.netpreprints.org This approach could be used to further enhance properties like flame retardancy or to introduce new reactive sites. The phosphinoyl group itself could also be a target for chemical transformations. This strategy allows for the creation of a library of functional materials from a single parent polymer. nih.govchemrxiv.org

Development of Specialty Chemical Intermediates for Advanced Synthesis

(Methyl-vinyl-phosphinoyl)-benzene, with its dual functionality, is a candidate for use as a specialty chemical intermediate. exim-indis.com The vinyl group can participate in polymerization and various addition reactions, while the phosphinoyl-benzene moiety can be involved in reactions typical of organophosphorus compounds and aromatic systems. This makes it a potential building block for the synthesis of more complex molecules, such as ligands for catalysis, or as a component in the production of pharmaceuticals or agrochemicals where phosphorus-containing groups are often essential for biological activity. guidechem.comnih.gov

Exploration of Derivatives and Analogues of Methyl Vinyl Phosphinoyl Benzene

Systematic Modification of Alkyl and Aryl Substituents on Phosphorus

The identity of the alkyl and aryl groups attached to the phosphorus atom in phosphine (B1218219) oxides significantly influences their steric and electronic properties. Systematic replacement of the methyl and phenyl groups in (Methyl-vinyl-phosphinoyl)-benzene allows for the creation of a library of compounds with tailored reactivity and coordination properties.

The synthesis of these analogues often follows established organophosphorus chemistry routes. A common strategy involves the use of phosphinic chlorides as key intermediates. scispace.com For instance, dichlorophosphines can react with Grignard reagents or organolithium compounds in a stepwise manner to introduce different alkyl or aryl groups. Subsequent hydrolysis and oxidation yield the desired unsymmetrical phosphine oxides.

Another powerful method is the Michaelis-Arbuzov reaction, where a phosphinite ester reacts with an alkyl halide. scispace.comresearchgate.net To synthesize analogues of (Methyl-vinyl-phosphinoyl)-benzene, one could start with a suitable P-chloro-P-vinylphosphinous amide, which can be sequentially substituted with different organometallic reagents. Alternatively, the Hirao reaction, a palladium-catalyzed cross-coupling of H-phosphinates with aryl or vinyl halides, provides a versatile route for forming P-C bonds, enabling the introduction of various aryl substituents. scispace.com

Research has demonstrated the synthesis of various phosphinic acid derivatives with diverse substituents. For example, methods have been developed for preparing alkyl-H-phosphinates which can then be coupled with aryl halides to yield aryl-alkyl-phosphinates. scispace.com Similarly, strategies for synthesizing chromanone derivatives incorporating a phosphoryl group showcase the versatility of phosphonate (B1237965) chemistry in creating complex heterocyclic systems with varied P-substituents. researchgate.net These established synthetic protocols form the basis for the systematic modification of the substituents on the phosphorus atom of (Methyl-vinyl-phosphinoyl)-benzene, paving the way for a deeper understanding of structure-property relationships.

Synthesis and Properties of Chiral Derivatives with Potential for Asymmetric Catalysis

The development of chiral phosphine oxides is a burgeoning field in asymmetric catalysis. researchgate.netsioc-journal.cn When the phosphorus atom is a stereocenter, as in derivatives of (Methyl-vinyl-phosphinoyl)-benzene where the methyl and phenyl groups are replaced by two different non-vinyl substituents, these molecules can serve as P-chiral ligands or organocatalysts. Their stability compared to trivalent phosphines makes them attractive for use under various reaction conditions. researchgate.netsioc-journal.cn

Several strategies have been successfully employed for the synthesis of P-chiral phosphine oxides:

Catalytic Asymmetric Synthesis: This involves the direct creation of the chiral phosphorus center using a chiral catalyst. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to desymmetrize prochiral diethynylphosphine oxides, yielding P-chiral tertiary phosphine oxides with high enantioselectivity. rsc.org

Kinetic Resolution: This method separates a racemic mixture of a chiral phosphine oxide. Enzyme-catalyzed reactions and transition-metal-catalyzed kinetic resolutions have proven effective. sioc-journal.cn

Asymmetric Induction: This approach uses a chiral auxiliary to direct the stereochemical outcome of a reaction that forms the phosphorus stereocenter.

Once synthesized, these chiral phosphine oxides and their derivatives have shown significant potential in asymmetric catalysis. Chiral α-amino diarylphosphine oxides, for instance, are valuable as organocatalysts and as building blocks for more complex chiral ligands. nih.gov They have been employed in reactions such as the asymmetric addition of diphenylphosphine (B32561) oxide to imines, catalyzed by chiral Brønsted acids or heterobimetallic complexes, to produce chiral α-aminophosphine derivatives with high enantiomeric excess. nih.gov

The table below summarizes selected applications of chiral phosphorus compounds in asymmetric catalysis, illustrating the potential of chiral derivatives related to (Methyl-vinyl-phosphinoyl)-benzene.

Table 1: Examples of Chiral Phosphorus Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Pyridinebisoxazoline (PYBOX)-Cu(I) | Azide-Alkyne Cycloaddition | Prochiral Diethynylphosphine Oxides | High | Up to 99% | rsc.org |

| Chiral Phosphoric Acid | Phosphinylation of Imines | 3,4-Dihydroisoquinolines, Diarylphosphine Oxides | Up to 99% | Up to 97% | nih.gov |

| Chiral Magnesium BINOL Phosphate | Phosphinylation of Imines | Acyclic Imines, Diphenylphosphine | High | Up to 96% | nih.gov |

These findings underscore the immense potential of P-chiral derivatives of (Methyl-vinyl-phosphinoyl)-benzene as powerful tools in the synthesis of enantiomerically pure compounds. researchgate.netnih.gov

Exploration of Functionalized Vinyl Group Derivatives

The vinyl group in (Methyl-vinyl-phosphinoyl)-benzene is a versatile functional handle that can be modified through a variety of chemical transformations. Its reactivity allows for the introduction of new functional groups, enabling the synthesis of a wide array of derivatives with unique properties.

The double bond of the vinyl group is susceptible to various addition reactions. For example, a metal-free photochemical strategy has been developed for the direct hydrotrifluoromethylation of vinyl phosphine oxides using sodium triflinate, which proceeds via a radical addition mechanism. researchgate.net The vinyl group can also participate in Michael-type additions. mdpi.com Research on vinyl phosphinates has shown that the carbon anion formed after the addition of a Grignard reagent can be trapped with various electrophiles, including aldehydes and alkyl halides, to create diverse organophosphorus compounds. rsc.org However, in the case of vinyl phosphine oxides, such reactions can sometimes lead to polymerization or substitution of the vinyl group. rsc.org

Furthermore, the vinyl group can be used in cross-coupling reactions. For instance, the synthesis of π-conjugated vinyl sulfides has been achieved, demonstrating the potential for extending the conjugation of the system through the vinyl moiety. conicet.gov.ar Cycloisomerization reactions of ortho-alkynyl secondary phosphine oxides, which proceed through a radical 5-endo-dig cyclization, lead to the formation of benzophosphole oxides, showcasing an intramolecular reaction involving a group analogous to the vinyl substituent. rsc.org

The table below presents a summary of reactions used to functionalize the vinyl group in phosphine oxides and related compounds.

Table 2: Selected Reactions for the Functionalization of the Vinyl Group

| Reaction Type | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Hydrotrifluoromethylation | Sodium Triflinate, UV/Visible Light | β-Trifluoromethylated Phosphine Oxide | Metal-free, radical mechanism | researchgate.net |

| Michael Addition | Grignard Reagents, Electrophiles | Functionalized Alkyl Phosphine Oxide | Can lead to polymerization in some cases | mdpi.comrsc.org |

| Aerobic Addition | Secondary Phosphine Oxides, Air | 1-Hydroxy-2-(organosulfanyl)ethyl Phosphine Oxide | Reaction with vinyl sulfides | beilstein-journals.org |

The ability to functionalize the vinyl group opens up avenues for creating derivatives for applications in materials science, such as the development of novel monomers for polymerization or the synthesis of photoresponsive materials.

Integration into Polymeric and Supramolecular Architectures

The incorporation of (Methyl-vinyl-phosphinoyl)-benzene and its analogues into larger molecular assemblies like polymers and supramolecular structures is an area of significant interest, driven by the potential to create materials with enhanced thermal stability, flame retardancy, and coordination capabilities.

Polymeric Architectures: The vinyl group of (Methyl-vinyl-phosphinoyl)-benzene serves as a polymerizable handle. Phosphine oxide-containing polymers can be readily synthesized through free-radical copolymerization of vinyl phosphine oxides with common monomers like styrene (B11656) or divinylbenzene (B73037). nih.gov This approach allows for the direct and uniform incorporation of the phosphine oxide functionality throughout the polymer matrix. Such phosphorus-containing polymers are known for their potential as flame-retardant materials and as functional sorbents for the removal of pollutants, such as dyes or metal ions, from aqueous solutions. nih.govmdpi.com For example, a novel sorbent created by copolymerizing a bis(vinylphosphinoyl)cyclohexene derivative with divinylbenzene demonstrated effective removal of cationic dyes, with the phosphinoyl groups and benzene (B151609) rings contributing to the binding mechanism through hydrogen bonding and π-π interactions. nih.gov

Supramolecular Architectures: The phosphine oxide group (P=O) is an excellent hydrogen bond acceptor and a hard Lewis base, making it a valuable building block for supramolecular chemistry and crystal engineering. acs.orgrsc.org It can form strong, directional interactions with hydrogen bond donors and coordinate to metal centers.

Hydrogen-Bonded Assemblies: In recognition-encoded oligomers, phosphine oxide side-chains have been used as hydrogen-bond acceptors to pair with phenol (B47542) donor groups, driving the self-assembly of stable duplex structures in organic solvents. cam.ac.uk

Coordination Complexes: Phosphine oxide ligands are widely used to construct supramolecular coordination complexes. acs.orgnih.gov They can act as bridging donors in multicomponent self-assembly processes with metal acceptors like rhenium, forming discrete molecular architectures. acs.orgnih.gov In the field of rare earth chemistry, phosphine oxide ligands are employed to stabilize coordination geometries and template the assembly of 3D architectures, leading to materials with interesting luminescent and photocatalytic properties. rsc.orgbohrium.com

The integration of (Methyl-vinyl-phosphinoyl)-benzene derivatives into these advanced architectures provides a powerful strategy for designing functional materials with precisely controlled properties.

Table 3: Compound Names Mentioned in the Article